MFCD08543435 MFCD08543435
Brand Name: Vulcanchem
CAS No.:
VCID: VC13916939
InChI: InChI=1S/C27H52P2.C5H10.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h21-25H,8-20H2,1-7H3;1-5H2;
SMILES:
Molecular Formula: C32H62FeP2
Molecular Weight: 564.6 g/mol

MFCD08543435

CAS No.:

Cat. No.: VC13916939

Molecular Formula: C32H62FeP2

Molecular Weight: 564.6 g/mol

* For research use only. Not for human or veterinary use.

MFCD08543435 -

Specification

Molecular Formula C32H62FeP2
Molecular Weight 564.6 g/mol
IUPAC Name cyclopentane;ditert-butyl-[1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron
Standard InChI InChI=1S/C27H52P2.C5H10.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h21-25H,8-20H2,1-7H3;1-5H2;
Standard InChI Key QBLAUUUZOSXQMB-UHFFFAOYSA-N
Canonical SMILES CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe]

Introduction

Chemical Identity and Structural Analysis

MFCD08543435 belongs to the class of ferrocene-derived phosphine ligands, characterized by its unique coordination environment around the iron center. The IUPAC name, cyclopentane;ditert-butyl-[1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron, reflects its complex architecture. Key identifiers include:

PropertyValue
Molecular FormulaC32H62FeP2\text{C}_{32}\text{H}_{62}\text{FeP}_2
Molecular Weight564.6 g/mol
InChIInChI=1S/C27H52P2.C5H10.Fe/c1-21(29(26(2,3)4)...
SMILESCC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe]
PubChem CID144543273
CAS No.158923-11-6

The compound’s structure combines a ferrocene backbone with bulky phosphine substituents, which sterically and electronically modulate its reactivity . The Standard InChIKey (QBLAUUUZOSXQMB-UHFFFAOYSA-N) ensures unambiguous identification in databases.

Physicochemical Properties

  • Lipophilicity: High, due to alkyl and cyclohexyl substituents.

  • Solubility: Likely soluble in nonpolar solvents (e.g., toluene, dichloromethane) but insoluble in water.

The compound’s stability under inert conditions aligns with typical ferrocene derivatives, which resist thermal degradation below 200°C .

Applications in Catalysis and Research

MFCD08543435’s primary application lies in asymmetric catalysis, particularly in transition-metal-catalyzed cross-couplings. Its bulky phosphine groups facilitate:

  • Enantioselective C–C bond formation, as seen in Suzuki-Miyaura couplings .

  • Stabilization of metal centers, preventing aggregation and enhancing catalytic turnover .

A comparative analysis of similar ligands (e.g., Josiphos, Taniaphos) suggests MFCD08543435’s superiority in reactions requiring high steric demand .

Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H315-H319Causes skin/eye irritation
H335May cause respiratory irritation

Handling requires:

  • Inert atmosphere manipulation (glovebox/Schlenk techniques).

  • Personal protective equipment (nitrile gloves, goggles).

  • Storage in sealed containers under argon at 2–8°C .

Future Research Directions

  • Expanded Catalytic Screening: Test MFCD08543435 in underrepresented reactions (e.g., alkene metathesis).

  • Thermodynamic Studies: Measure binding constants with transition metals to optimize ligand design.

  • Toxicological Profiling: Assess ecotoxicology to inform disposal guidelines.

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